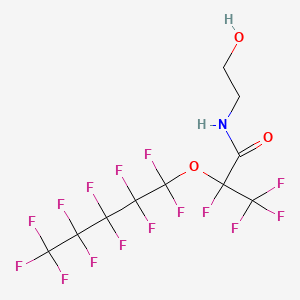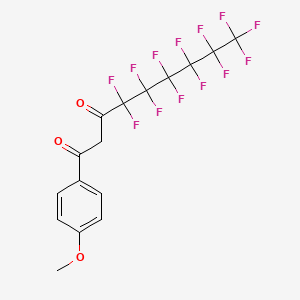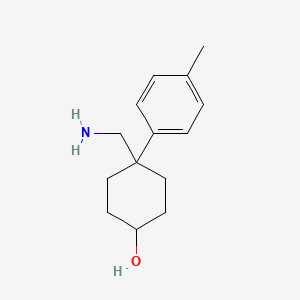
4-(Aminomethyl)-4-p-tolylcyclohexanol
Descripción general
Descripción
4-(Aminomethyl)benzoic acid acts as an unnatural amino acid derivative. It is also used as a type 2 antifibrinolytic agent . It is a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs .
Synthesis Analysis
The synthesis of 4-(aminomethyl)benzoic acid involves the reaction of benzyl amine with an aqueous solution of yeast glucan .
Molecular Structure Analysis
The molecular structure of compounds similar to “4-(Aminomethyl)-4-p-tolylcyclohexanol” can have a profound impact on the structural dynamics .
Chemical Reactions Analysis
4-(Aminomethyl)benzoic acid can be used in the synthesis of Cobalt carboxy phosphonates . It can also be used in the synthesis of a bioactive peptide which has potent G protein-coupled receptor (GPR54) agonistic activity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Precursor for Pharmaceutical Intermediates : Trans-4-(N-acetylamido)cyclohexanol, a derivative closely related to 4-(Aminomethyl)-4-p-tolylcyclohexanol, is an important precursor for synthesizing pharmaceutical intermediates, particularly the hydrochloride salt of trans-4-aminocyclohexanol. This synthesis involves a two-step process, starting from p-aminophenol, and has been optimized for high selectivity and reactant conversion. The process was extensively monitored and characterized using various analytical methods, ensuring the purity and structural integrity of the product (Li Jia-jun, 2012).
Cycloaddition Reactions : The compound is involved in complex cycloaddition reactions, leading to the synthesis of 4-hydroxymethyl-2-cyclohexen-1-one, showcasing its role in creating intricate molecular structures, which are pivotal in organic synthesis (S. Kozmin, Shuwen He, V. Rawal, 2003).
Chemical Modification and Applications
Aminomethylation of Aromatic Compounds : The compound is utilized in the aminomethylation of electron-rich aromatic compounds, leading to the preparation of non-natural aromatic amino acid derivatives. This showcases its role in diversifying the chemical structures and functional groups of aromatic compounds, contributing to the field of chemical synthesis (Norio Sakai, Jun Asano, Yuta Shimano, T. Konakahara, 2008).
Electrochemical and Spectroscopic Study : The electrochemical behavior and spectroscopic properties of derivatives of 4-(Aminomethyl)-4-p-tolylcyclohexanol have been extensively studied. These studies provide valuable insights into the electronic properties and reactivity of the compound, making it relevant in materials science and chemistry (S. Çakır, E. BİÇer, M. Odabaşoǧlu, Çi˜gdem Albayrak, 2005).
Synthesis of Mannich Base : The compound has been used in the synthesis of new Mannich β-amino carbonyl compounds. This application highlights its role in synthesizing new compounds with potential bioactivity, broadening the scope of its utility in medicinal chemistry (Samraa Ali Hussein, E. I. Yousif, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with bacterial membranes , and proteins
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function . The specifics of these interactions and the resulting changes would depend on the nature of the target and the environment in which the interaction occurs.
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways . The exact pathways and downstream effects influenced by this compound would depend on its targets and mode of action.
Pharmacokinetics
A study on a similar compound suggests that modifications to the molecule can influence its pharmacokinetic properties
Result of Action
Similar compounds have been found to have antimicrobial effects and to influence the structure and function of proteins . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it influences.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
Safety and Hazards
Safety data sheets suggest that compounds like 4-(Aminomethyl)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
4-(aminomethyl)-4-(4-methylphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h2-5,13,16H,6-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIOBIATTYQQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(CC2)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-p-tolylcyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)
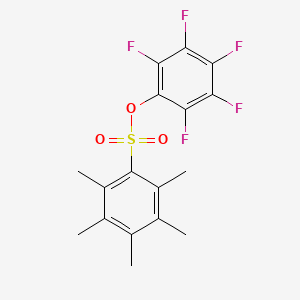
![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)



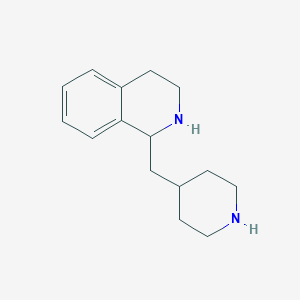
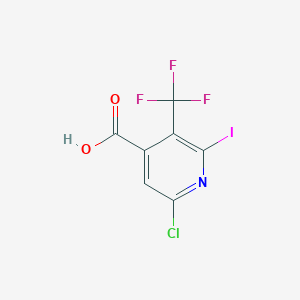
![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)

